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Compound of Interest

Compound Name: 2-N-Propyl Pramipexole-d4

Cat. No.: B15144909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-N-Propyl Pramipexole-d4, a deuterated analog of the dopamine agonist Pramipexole.

This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies,

often serving as an internal standard for quantitative bioanalysis by mass spectrometry. Due to

the limited availability of detailed experimental data in peer-reviewed literature, this guide

presents a proposed synthetic route and outlines the expected characterization data based on

established chemical principles and available information for the non-labeled compound.

Physicochemical and Chemical Data
A summary of the key identifiers and properties of 2-N-Propyl Pramipexole-d4 is presented in

Table 1.
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Property Value Reference

Chemical Name

(6S)-2-N,6-N-bis(1,1-

dideuteriopropyl)-4,5,6,7-

tetrahydro-1,3-benzothiazole-

2,6-diamine

[1]

Synonyms 2-N-Propyl Pramipexole-d4 [1][2][3]

Molecular Formula C₁₃H₁₉D₄N₃S [3]

Molecular Weight 257.43 g/mol [3]

CAS Number 1346602-54-7 [2][3]

Unlabeled CAS Number 1246815-83-7 [1][2]

Isotope Label Deuterium (D, ²H) [1]

Structure (SMILES)

[2H]C([2H])

(CC)N[C@H]1CCc2nc(NC([2H

])([2H])CC)sc2C1

[1]

Proposed Synthesis Protocol
The synthesis of 2-N-Propyl Pramipexole-d4 can be achieved by adapting established

methods for the synthesis of Pramipexole, such as the Fukuyama alkylation protocol.[4][5][6][7]

This approach involves the selective N-alkylation of a suitable precursor with a deuterated

propylating agent. A proposed synthetic workflow is illustrated below.
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Proposed Synthesis Workflow

Start with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Selective protection of the aliphatic amine
(e.g., with 2-nitrobenzenesulfonyl chloride)

N-alkylation with 1,1-dideuteriopropyl bromide
(Propyl-1,1-d2 Bromide)

Removal of the protecting group
(e.g., with thioglycolic acid)

Purification by chromatography

2-N-Propyl Pramipexole-d4

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-N-Propyl Pramipexole-d4.
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Experimental Protocol:
Protection of the Aliphatic Amine:

Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent

(e.g., tetrahydrofuran).

Cool the solution to 0 °C and add a base (e.g., triethylamine).

Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC or LC-MS).

Work up the reaction by quenching with water, extracting with an organic solvent, and

purifying the resulting protected intermediate.

N-Alkylation with Deuterated Propyl Bromide:

Dissolve the protected intermediate in a polar aprotic solvent (e.g., dimethylformamide).

Add a base (e.g., potassium carbonate) and 1,1-dideuteriopropyl bromide.

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is

consumed.

After cooling, perform an aqueous workup and extract the product.

Deprotection:

Dissolve the N-alkylated intermediate in a suitable solvent (e.g., ethanol).

Add a deprotecting agent such as thioglycolic acid and a base (e.g., lithium hydroxide).

Stir the reaction at room temperature until the protecting group is cleaved.

Neutralize the reaction mixture and extract the crude 2-N-Propyl Pramipexole-d4.

Purification:
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Purify the crude product using column chromatography on silica gel with an appropriate

eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-N-
Propyl Pramipexole-d4.

Characterization Methods
The successful synthesis and purity of 2-N-Propyl Pramipexole-d4 would be confirmed using

a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic

incorporation.

Expected Data: High-resolution mass spectrometry (HRMS) using electrospray ionization

(ESI) in positive ion mode is expected to show a prominent [M+H]⁺ ion at m/z 258.19,

confirming the incorporation of four deuterium atoms. The fragmentation pattern can be

compared to that of unlabeled Pramipexole to confirm the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the

deuterium labels.

¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled 2-N-Propyl

Pramipexole, with the notable absence of the signals corresponding to the protons at the C1

position of both propyl groups. The integration of the remaining proton signals should be

consistent with the deuterated structure.

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms. The signals for

the deuterated carbons (C1 of the propyl groups) will be observed as triplets due to C-D

coupling and will have a lower intensity.

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium

atoms on the propyl chains, confirming their presence and location.

High-Performance Liquid Chromatography (HPLC)
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HPLC is used to determine the purity of the synthesized compound.

Method: A reversed-phase HPLC method, similar to those used for Pramipexole analysis,

can be employed.[8][9] A C18 column with a mobile phase consisting of a buffered aqueous

solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.

Expected Data: The 2-N-Propyl Pramipexole-d4 should elute as a single, sharp peak. The

purity can be calculated from the peak area relative to any impurity peaks. The retention time

is expected to be very similar to that of the unlabeled compound.

The overall process for the synthesis and characterization is depicted in the following workflow

diagram.

Synthesis and Characterization Workflow

Synthesis

Characterization

Confirmation

Proposed Synthesis of
2-N-Propyl Pramipexole-d4

Mass Spectrometry (HRMS) NMR Spectroscopy
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Caption: Overall workflow for the synthesis and characterization of 2-N-Propyl Pramipexole-
d4.

Conclusion
This technical guide outlines a proposed methodology for the synthesis and characterization of

2-N-Propyl Pramipexole-d4. While specific experimental details for this deuterated analog are

not widely published, the adaptation of known synthetic routes for Pramipexole, coupled with

standard analytical techniques, provides a robust framework for its preparation and verification.

The availability of well-characterized 2-N-Propyl Pramipexole-d4 is essential for advancing

research in the fields of drug metabolism, pharmacokinetics, and clinical drug development

involving Pramipexole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15144909#synthesis-and-characterization-of-2-n-
propyl-pramipexole-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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